Neostigmine methylsulfate
Overview
Description
Neostigmine methylsulfate is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis and to reverse the effects of non-depolarizing muscle relaxants after surgery . It enhances muscle tone by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine at neuromuscular junctions . Unlike some other cholinesterase inhibitors, this compound does not cross the blood-brain barrier .
Mechanism of Action
Target of Action
Neostigmine methylsulfate primarily targets acetylcholinesterase (AChE) , an enzyme responsible for the degradation of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound is a parasympathomimetic agent, specifically, a reversible cholinesterase inhibitor . It inhibits the action of acetylcholinesterase, thereby preventing the breakdown of acetylcholine . This leads to an increase in the availability of acetylcholine in the synapse, allowing more of it to bind to the receptors, even when fewer receptors are present, as in conditions like myasthenia gravis .
Biochemical Pathways
By inhibiting acetylcholinesterase and increasing the levels of acetylcholine, this compound affects the cholinergic pathways . This results in enhanced signal transmission across the synapses, leading to improved muscle tone and contraction .
Pharmacokinetics
This compound is metabolized by microsomal enzymes in the liver .
Result of Action
The primary result of this compound’s action is the improvement of muscle tone in conditions like myasthenia gravis . It is also used to reverse the effects of non-depolarizing neuromuscular blocking agents after surgery .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
Biochemical Analysis
Biochemical Properties
Neostigmine methylsulfate is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . The drug inhibits acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting acetylcholinesterase, more acetylcholine is available in the synapse, therefore, more of it can bind to the fewer receptors present in myasthenia gravis and can better trigger muscular contraction .
Cellular Effects
This compound is known to increase gastrointestinal motility and has been used to treat gastrointestinal dysmotility after surgery . It is also used to improve muscle tone in people with myasthenia gravis . The drug can induce an increase in acetylcholine , which can have various effects on different types of cells and cellular processes.
Molecular Mechanism
This compound works by blocking the action of acetylcholinesterase and therefore increases the levels of acetylcholine . This increase in acetylcholine can then bind to the fewer receptors present in conditions such as myasthenia gravis, triggering better muscular contraction .
Temporal Effects in Laboratory Settings
It is known that the drug is metabolized by microsomal enzymes in the liver .
Dosage Effects in Animal Models
In animal models, the normal recommended therapeutic dose of this compound is 25-50 μg/kg . This gives rise to a total subcutaneously injected dose of 12.5-25 mg this compound for a 500 kg animal .
Metabolic Pathways
This compound undergoes hydrolysis by cholinesterase and is also metabolized by microsomal enzymes in the liver .
Transport and Distribution
It is known that the drug is metabolized by microsomal enzymes in the liver .
Subcellular Localization
It is known that unlike physostigmine, this compound does not cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neostigmine methylsulfate involves several steps. Initially, 3-dimethylaminophenol reacts with dimethylcarbamoyl chloride to form a dimethylcarbamate . This intermediate is then alkylated using dimethyl sulfate to produce neostigmine . The final step involves the reaction of neostigmine with methanesulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity . The use of efficient purification techniques, such as crystallization and chromatography, is essential to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Neostigmine methylsulfate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce 3-dimethylaminophenol.
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Substitution: The methylsulfate group can be substituted with other nucleophiles to form different analogs.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Hydrolysis: 3-dimethylaminophenol.
Oxidation: N-oxide derivatives.
Substitution: Various analogs depending on the nucleophile used.
Scientific Research Applications
Neostigmine methylsulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other compounds and as a standard in analytical chemistry.
Biology: Employed in studies of neuromuscular transmission and cholinergic signaling.
Medicine: Widely used in the treatment of myasthenia gravis, postoperative urinary retention, and to reverse the effects of non-depolarizing muscle relaxants
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Comparison with Similar Compounds
Physostigmine: Unlike neostigmine methylsulfate, physostigmine can cross the blood-brain barrier and is used to treat central nervous system conditions.
Pyridostigmine: Similar to this compound but has a longer duration of action and is often preferred for chronic management of myasthenia gravis.
Edrophonium: Has a shorter duration of action and is primarily used for diagnostic purposes in myasthenia gravis.
Uniqueness of this compound: this compound is unique in its ability to provide rapid and effective reversal of non-depolarizing muscle relaxants without crossing the blood-brain barrier . This makes it particularly useful in surgical settings where quick recovery of muscle function is required .
Properties
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZNNLWOYWAHSS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-99-4 (Parent) | |
Record name | Neostigmine methylsulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40199003 | |
Record name | Neostigmine methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-60-5 | |
Record name | Proserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neostigmine methylsulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neostigmine methyl sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neostigmine methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOSTIGMINE METHYLSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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